![molecular formula C10H7BrO3 B3033942 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1273596-20-5](/img/structure/B3033942.png)
7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Overview
Description
7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a chemical compound with the molecular formula C10H7BrO3 . It has a molecular weight of 255.07 . The IUPAC name for this compound is 7-bromo-3-oxo-5-indanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is 1S/C10H7BrO3/c11-8-4-5 (10 (13)14)3-7-6 (8)1-2-9 (7)12/h3-4H,1-2H2, (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a solid at room temperature .Scientific Research Applications
Organic Synthesis Intermediate
“7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” is widely used in the field of organic synthesis . It often serves as an intermediate or reaction reagent , contributing to the synthesis of more complex organic compounds.
Synthesis of Coordination Compounds
This compound can also be used in the research field for the synthesis of coordination compounds . Coordination compounds have a wide range of applications, including catalysis, materials science, and medicine.
Fluorescent Labeling
A related compound, “2-(6-bromo-3-oxo-2,3-dihydro-1H-indene-1-yl)propanedinitrile”, is commonly used for fluorescent labeling . Although it’s not the exact compound, it’s reasonable to speculate that “7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” might have similar applications.
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research. While specific applications are not mentioned in the available resources, similar compounds have been used in the synthesis of therapeutic agents .
Safety and Handling
While not a direct application, it’s important to note the safety and handling procedures associated with this compound. It’s classified as potentially harmful and should be handled with care .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
7-bromo-3-oxo-1,2-dihydroindene-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-4-5(10(13)14)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDNZQPQWFHSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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